molecular formula C10H7Br2N3O2 B1287324 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole CAS No. 155601-03-9

1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole

Cat. No. B1287324
Key on ui cas rn: 155601-03-9
M. Wt: 360.99 g/mol
InChI Key: RNMYBBCIGXBZGA-UHFFFAOYSA-N
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Patent
US05663366

Procedure details

3.61 g (10 mmoles) of 1-benzyl -3,5-dibromo-4-nitropyrazole are heated in 100 ml of a 35-percent solution of methylamine in water for 4 hours at 60° C. After cooling, the separated precipitate is collected by filtration and recrystallized once from ethanol. 2.7 g (87 percent of theory) of 1-benzyl-3-bromo-5-methylamino-4-nitropyrazole are obtained in the form of colorless crystals with a melting point of 116° C.
Quantity
3.61 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12](Br)=[C:11]([N+:14]([O-:16])=[O:15])[C:10]([Br:17])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:18][NH2:19]>O>[CH2:1]([N:8]1[C:12]([NH:19][CH3:18])=[C:11]([N+:14]([O-:16])=[O:15])[C:10]([Br:17])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.61 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C(=C1Br)[N+](=O)[O-])Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the separated precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized once from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C(=C1NC)[N+](=O)[O-])Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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